molecular formula C25H27Cl2FeN3 B6326775 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride CAS No. 207129-93-9

2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride

Cat. No.: B6326775
CAS No.: 207129-93-9
M. Wt: 496.2 g/mol
InChI Key: LDFQFEFEKCCNEF-UHFFFAOYSA-L
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Description

2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride is a coordination compound that has garnered significant interest in the field of catalysis, particularly in the polymerization of ethylene. This compound features an iron(II) center coordinated to a pyridine ligand substituted with imine groups derived from 2,6-dimethylphenyl. The chloride anion completes the coordination sphere, making it a versatile catalyst in various chemical reactions .

Preparation Methods

The synthesis of 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride typically involves the reaction of iron(II) chloride with the ligand 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine. The ligand itself is prepared by the condensation of 2,6-dimethylphenylamine with 2,6-diacetylpyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) center. Industrial production methods often involve the use of methylalumoxane or trimethylaluminum as cocatalysts to enhance the catalytic activity of the iron complex .

Chemical Reactions Analysis

2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include methylalumoxane, trimethylaluminum, and various halide salts. The major products formed from these reactions are typically polymers or substituted iron complexes .

Scientific Research Applications

2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride exerts its catalytic effects involves the activation of the iron center by cocatalysts such as methylalumoxane or trimethylaluminum. This activation generates highly reactive iron species that facilitate the polymerization of ethylene. The molecular targets include the ethylene monomers, which are converted into polymers through a series of coordination and insertion steps .

Comparison with Similar Compounds

Similar compounds to 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride include:

    2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine cobalt(II) chloride: This compound also acts as a catalyst in ethylene polymerization but exhibits different catalytic activities and product distributions.

    2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine nickel(II) chloride: Another similar compound with distinct redox properties and catalytic behaviors.

    2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine manganese(II) chloride: Known for its unique reactivity in various organic transformations.

The uniqueness of this compound lies in its high catalytic activity and stability, making it a preferred choice for industrial applications .

Properties

IUPAC Name

dichloroiron;N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3.2ClH.Fe/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;/h7-15H,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQFEFEKCCNEF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2FeN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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